Lipophilicity Modulation: 1.15 LogP Units Lower than β-Terpineol
The computed LogP of 1-methyl-4-methylidenecyclohexan-1-ol is 1.87 (XLogP3-AA), compared to 3.02 for β-terpineol (1-methyl-4-(1-methylethenyl)cyclohexan-1-ol) . This 1.15 log unit difference corresponds to an approximately 14-fold lower lipophilicity, predicting substantially higher aqueous solubility, reduced membrane permeability, and a different formulation profile for the target compound.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.87 |
| Comparator Or Baseline | β-Terpineol: 3.02 |
| Quantified Difference | ΔLogP = -1.15 (target is ~14-fold more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; experimental validation not available |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical discovery, a 1.15 LogP difference indicates meaningfully distinct ADME and formulation behavior, making the compounds non-interchangeable in lead optimization.
